N-(2-Ethylhexyl)rhodanine chemical structure and molecular weight
N-(2-Ethylhexyl)rhodanine chemical structure and molecular weight
The following technical guide details the chemical structure, synthesis, and application profile of N-(2-Ethylhexyl)rhodanine , a specialized heterocyclic intermediate used in organic electronics, polymer stabilization, and corrosion inhibition.[1]
CAS Registry Number: 100400-44-0 IUPAC Name: 3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one[1][2]
Executive Summary
N-(2-Ethylhexyl)rhodanine is a lipophilic derivative of the rhodanine (2-thioxo-4-thiazolidinone) scaffold.[1] Unlike the parent rhodanine, which has limited solubility in non-polar organic solvents, the introduction of the branched 2-ethylhexyl chain at the nitrogen (N-3) position significantly enhances its solubility in organic media (e.g., chloroform, toluene, chlorobenzene).[1]
This structural modification is critical for its primary applications:
-
Organic Electronics: It serves as a key intermediate for synthesizing merocyanine dyes and acceptor units in organic photovoltaics (OPVs), where solution processability is required.
-
Industrial Additives: It functions as a rubber antioxidant and corrosion inhibitor, leveraging the sulfur-rich core for metal surface adsorption while the tail ensures miscibility with the polymer or hydrocarbon matrix.[1]
Chemical Identity & Molecular Properties[1][2][3][4][5][6][7][8][9][10]
Structural Analysis
The molecule consists of a 5-membered thiazolidine-2,4-dione ring where the oxygen at position 2 is replaced by sulfur (thione group).[1] The nitrogen at position 3 is substituted with a racemic 2-ethylhexyl group.[1]
Key Structural Features:
-
Active Methylene (C-5): Highly acidic protons (
) allowing Knoevenagel condensations with aldehydes.[1] -
Thione Group (C=S): Provides soft Lewis base character, facilitating metal coordination (corrosion inhibition).
-
Chiral Center: The 2-ethylhexyl chain contains a chiral center at the methine carbon, meaning commercial supplies are typically racemic mixtures (
).[1]
Molecular Data Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 245.41 g/mol | Calculated (C: 132.11, H: 19.15, N: 14.01, O: 16.00, S: 64.[1]13) |
| Exact Mass | 245.0908 | For High-Resolution Mass Spectrometry (HRMS) |
| Appearance | Viscous yellow oil or low-melting solid | Branched chain disrupts crystal packing (vs. N-ethyl rhodanine MP ~36°C) |
| Density | Predicted | |
| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water |
Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used in synthesis.
Caption: Connectivity of N-(2-Ethylhexyl)rhodanine showing the electron-withdrawing core and solubilizing tail.[1][2]
Synthesis & Fabrication Protocol
Reagents
-
Precursor A: 2-Ethylhexylamine (1.0 eq) - Note: Ensure amine is free of water to prevent side reactions.[1]
-
Reagent B: Carbon Disulfide (
) (1.2 eq) - Caution: Highly flammable/toxic.[1] -
Reagent C: Ethyl Chloroacetate or Chloroacetic Acid (1.0 eq).
-
Base: Triethylamine (
) or KOH (aq). -
Solvent: Ethanol or Water (if using KOH).
Step-by-Step Methodology
-
Dithiocarbamate Formation:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-ethylhexylamine (100 mmol) in Ethanol (50 mL).
-
Cool to 0°C in an ice bath. Add
(110 mmol). -
Dropwise add
(120 mmol) over 30 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms. -
Checkpoint: Stir for 2 hours at room temperature to ensure complete conversion.
-
-
Cyclization:
-
Cool the mixture back to 0°C.
-
Add Ethyl Chloroacetate (100 mmol) dropwise.
-
Reflux the mixture at 80°C for 4-6 hours. The mechanism involves S-alkylation followed by intramolecular cyclization and loss of ethanol.[1]
-
Reaction Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). Disappearance of the amine spot indicates completion.
-
-
Work-up & Purification:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in Dichloromethane (DCM) and wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Dry over
and concentrate. -
Purification: If the product is an oil, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexane).[1] If solid, recrystallize from Ethanol/Hexane.
-
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow via the dithiocarbamate intermediate.
Characterization & Quality Control
To validate the structure, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][8][10]
-
NMR (400 MHz,
):-
3.90–4.00 ppm (2H, s): Singlet for the
(position 5) protons.[1] Note: If this signal is split, check for uncyclized intermediates. -
3.80–3.90 ppm (2H, m): Multiplet for
protons.[1] The chiral center at C-2 of the hexyl chain makes these diastereotopic.[1] - 0.85–1.80 ppm (Multiplets): Aliphatic protons of the 2-ethylhexyl tail.[1]
-
3.90–4.00 ppm (2H, s): Singlet for the
-
NMR:
- ppm: C=S (Thione).
- ppm: C=O (Carbonyl).
-
ppm: Active Methylene (
).
Infrared Spectroscopy (FT-IR)[1]
-
1710–1740 cm
: Strong stretch.[1] -
1200–1250 cm
: stretch. -
Absence: No broad
stretch (3200-3400 cm ), confirming N-substitution.[1]
Functional Applications
Organic Electronics (OPV/OLED)
The 2-ethylhexyl chain renders the rhodanine core soluble in chlorobenzene, a standard solvent for spin-coating.[1]
-
Mechanism: The rhodanine unit acts as an electron-withdrawing group (acceptor).[1] It is condensed with conjugated aldehydes (e.g., thiophene derivatives) via Knoevenagel condensation to form A-D-A (Acceptor-Donor-Acceptor) oligomers.[1]
-
Benefit: The alkyl tail prevents excessive aggregation in thin films, improving film morphology and charge transport.[1]
Corrosion Inhibition[1]
-
Mechanism: The sulfur and nitrogen atoms possess lone pairs that coordinate with metal surfaces (Fe, Cu). The hydrophobic 2-ethylhexyl tail forms a barrier layer, repelling water and ions.[1]
-
Usage: Added to lubricating oils or industrial cooling systems at 100-500 ppm concentrations.[1]
Surface Functionalization (Flotation)[1]
-
Used as a collector for sulfide minerals. The thione group binds to the mineral surface, while the branched alkyl chain renders the particle hydrophobic, facilitating air bubble attachment.
References
-
Organic Syntheses. (1947). Ethylene Thiourea (General CS2 reaction protocol). Org. Synth. 27, 31. [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Rhodanine Derivatives. PubChem.[3] [Link]
-
ResearchGate. (2023). Synthesis of N-substituted rhodanines via MCR of CS2, primary amine, and chloroacetic acid. [Link]
